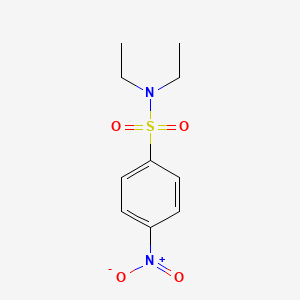

N,N-diethyl-4-nitrobenzenesulfonamide

Description

BenchChem offers high-quality N,N-diethyl-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONXVVRXIQJXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353572 | |

| Record name | N,N-diethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-82-4 | |

| Record name | N,N-Diethyl-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-diethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Guide to the Spectroscopic Characterization of N,N-diethyl-4-nitrobenzenesulfonamide

This technical guide provides a detailed exploration of the spectroscopic profile of N,N-diethyl-4-nitrobenzenesulfonamide, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral features and outlines the methodologies for their acquisition, ensuring both scientific rigor and practical applicability.

Introduction

N,N-diethyl-4-nitrobenzenesulfonamide (C₁₀H₁₄N₂O₄S, Molecular Weight: 258.29 g/mol ) belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry and organic synthesis.[1] Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide synthesizes expected data based on the analysis of structurally related compounds to provide a comprehensive spectral portrait.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential to interpret its spectroscopic data. The key structural features of N,N-diethyl-4-nitrobenzenesulfonamide include a para-substituted nitrobenzene ring, a sulfonamide linkage, and two ethyl groups attached to the sulfonamide nitrogen. Each of these components will give rise to characteristic signals in the various spectra.

Figure 2. Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of N,N-diethyl-4-nitrobenzenesulfonamide. By correlating the structural features of the molecule with the expected NMR, IR, and MS data, researchers can confidently verify its identity and purity. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. This guide serves as a valuable resource for scientists engaged in the synthesis, development, and analysis of sulfonamide-based compounds.

References

-

PubChem. N,N-Diethyl-3-nitrobenzenesulfonamide. [Link]

-

Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261–270. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]

Sources

Introduction: The Significance of Sulfonamides in Modern Research

An In-depth Technical Guide to the Crystal Structure Analysis of N,N-diethyl-4-nitrobenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry and materials science. [1][2]Compounds bearing this moiety exhibit a vast spectrum of biological activities, including well-established roles as antibacterial, antiviral, antidiabetic, and anticancer agents. [1][2]The introduction of a nitro group, as seen in N,N-diethyl-4-nitrobenzenesulfonamide, further modulates the electronic and steric properties of the molecule. The nitro group can enhance the ability of a drug to target specific pathogens or act as a versatile synthetic handle for further chemical transformations. [3] For researchers in drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic; it is a prerequisite for rational drug design. Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and high-resolution insight into the atomic arrangement of a crystalline solid. [4][5][6]This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the crystal structure of N,N-diethyl-4-nitrobenzenesulfonamide. It moves beyond a simple data report to explain the causal-driven methodologies for its synthesis, crystallization, and ultimate structural elucidation, thereby offering a holistic view of the scientific process.

Part 1: Synthesis and High-Purity Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and its subsequent purification to a level suitable for single-crystal growth. The presence of impurities is a primary inhibitor of high-quality crystal formation.

Rationale for Synthetic Pathway

The most direct and common route to N,N-disubstituted benzenesulfonamides is the reaction of the corresponding benzenesulfonyl chloride with a secondary amine. This nucleophilic substitution reaction is efficient and high-yielding. For the title compound, this involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis and crystallization of N,N-diethyl-4-nitrobenzenesulfonamide.

Experimental Protocol 1: Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-nitrobenzenesulfonyl chloride (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine (1.5 eq), followed by the dropwise addition of diethylamine (1.2 eq).

-

Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Experimental Protocol 2: Single-Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. [7]The key is to allow the molecules to slowly and methodically arrange themselves into a highly ordered lattice. Slow evaporation from a moderately soluble solvent is the most common and effective technique for small organic molecules. [8][9]

-

Purity: Ensure the crude product is of high purity. If necessary, purify by flash column chromatography before attempting crystallization.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. For N,N-diethyl-4-nitrobenzenesulfonamide, ethanol or an ethanol/water mixture is a suitable choice. The compound should be soluble in the hot solvent but sparingly soluble at room temperature. [10]3. Dissolution: Gently heat the chosen solvent and add it portion-wise to the crude product until it fully dissolves, creating a saturated or near-saturated solution. Use the minimum amount of hot solvent necessary.

-

Nucleation Control: Filter the hot solution through a pre-warmed funnel with a cotton plug into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites. [8]5. Growth: Cover the vial with a cap, pierced with a needle or slightly loosened, to allow for very slow evaporation. Place the vial in a vibration-free location. [8]6. Patience: Allow the crystals to grow undisturbed over several days to weeks. Haste is the enemy of quality crystal growth.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. [4][5]

The SC-XRD Workflow: A Self-Validating System

The process from data collection to a final, refined structure is a logical and iterative workflow. Each step contains internal validation metrics that ensure the trustworthiness of the final model.

Caption: The iterative workflow of single-crystal X-ray diffraction analysis.

Protocol 3: SC-XRD Data Acquisition and Structure Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a thin glass fiber or a loop. [4]2. Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer. [4]It is cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations and radiation damage. X-rays are generated, collimated, and directed at the crystal. [4]As the crystal is rotated, a series of diffraction patterns are collected by a detector. [5]3. Data Processing: The raw diffraction images are processed. This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice system. [11] * Integration: Measuring the intensity of each diffraction spot (reflection). [11] * Scaling and Merging: Correcting for experimental variations and merging redundant measurements to produce a final reflection file. [11]4. Structure Solution: This is the critical step of solving the "phase problem." While diffraction intensities are measured, the phase information is lost. [12]Modern software uses direct methods or Patterson methods to generate an initial electron density map, from which an initial atomic model can be built. [12]5. Structure Refinement: The initial model is refined against the experimental data using least-squares techniques. [4]This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored by metrics like the R-factor and the goodness-of-fit (GOF).

-

-

Validation: The final structure is validated for geometric correctness and consistency. The results are typically reported in a standard Crystallographic Information File (CIF).

Part 3: Structural Insights into N,N-diethyl-4-nitrobenzenesulfonamide

The analysis of the crystal structure of N,N-diethyl-4-nitrobenzenesulfonamide reveals key details about its molecular conformation and the intermolecular forces that govern its packing in the solid state. The data presented here is based on the published structure.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for N,N-diethyl-4-nitrobenzenesulfonamide.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₄S |

| Formula Weight | 258.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 (2) |

| b (Å) | 9.4560 (19) |

| c (Å) | 12.089 (2) |

| β (°) | 106.55 (3) |

| Volume (ų) | 1230.3 (4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| R-factor (R1) | 0.057 |

(Data sourced from Butcher, T. H.; Jasinski, J. P.; Golen, J. A. Acta Crystallographica Section E 2011, 67, o3241)

Molecular Structure and Conformation

The molecule consists of a central benzenesulfonamide core. The 4-nitro group is nearly coplanar with the benzene ring, which is typical for such systems and allows for electronic delocalization. The N,N-diethyl group, however, adopts a conformation where the ethyl chains are extended away from the aromatic ring. A key conformational feature in sulfonamides is the torsion angle around the C-S-N-C bonds, which dictates the relative orientation of the attached groups. [13]

Supramolecular Assembly: The Role of Intermolecular Interactions

In the absence of strong hydrogen bond donors like an N-H proton, the crystal packing is dominated by weaker C-H···O interactions. The oxygen atoms of both the sulfonyl (SO₂) group and the nitro (NO₂) group act as hydrogen bond acceptors.

These interactions link adjacent molecules into a three-dimensional network. Specifically, molecules form chains through C-H···O hydrogen bonds involving a methylene proton on an ethyl group and a sulfonyl oxygen atom of a neighboring molecule. These chains are further cross-linked by interactions involving aromatic protons and nitro group oxygen atoms.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 8. How To [chem.rochester.edu]

- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. mt.com [mt.com]

- 11. portlandpress.com [portlandpress.com]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]

Application Notes & Protocols: Strategic Cleavage of the N,N-Diethyl-4-nitrobenzenesulfonyl Group from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Strategic Role of the N,N-Diethyl-4-nitrobenzenesulfonyl (Densyl) Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] A protecting group acts as a temporary shield for a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.[1][2] The N,N-diethyl-4-nitrobenzenesulfonyl (densyl) group, a member of the broader and well-utilized nitrobenzenesulfonyl family, serves as a robust protecting group for primary and secondary amines. Its electron-withdrawing nature significantly attenuates the nucleophilicity of the protected amine, rendering it stable to a wide array of reaction conditions.[1]

The selection of a protecting group is a strategic decision, balancing its stability during synthetic manipulations with the ability to be removed cleanly and efficiently under specific, non-destructive conditions. The densyl group's utility is underscored by its cleavage under conditions that are often orthogonal to other common amine protecting groups like Boc and Cbz, a critical feature in complex target-oriented synthesis. This document provides a comprehensive guide to the strategic cleavage of the densyl group from primary amines, delving into the underlying mechanisms, offering field-proven protocols, and highlighting critical experimental parameters to ensure successful deprotection.

Mechanistic Underpinnings of Densyl Group Cleavage

The primary and most effective method for the cleavage of the N,N-diethyl-4-nitrobenzenesulfonyl group from a primary amine is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is facilitated by the presence of the strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack.

The most commonly employed nucleophiles for this transformation are soft nucleophiles, particularly thiols. The mechanism proceeds through the formation of a transient, stabilized intermediate known as a Meisenheimer complex.[3][4]

The key steps are as follows:

-

Nucleophilic Attack: A potent nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the densyl group at the carbon atom bearing the sulfonyl moiety.

-

Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized pentadienyl anion intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Departure of the Leaving Group: The complex then collapses, expelling the sulfonamide anion as the leaving group, thus liberating the free primary amine.

-

Protonation: The liberated amine is subsequently protonated by a proton source in the reaction mixture to yield the final, deprotected primary amine.

The choice of thiol and base is critical and can be tailored to the specific substrate and desired reaction conditions.

Visualizing the Deprotection Workflow

To provide a clear overview of the process, the following diagram illustrates the general workflow for the cleavage of a densyl group from a primary amine.

Caption: General workflow for the protection, deprotection, and purification of a primary amine using the densyl group.

Experimental Protocols for Densyl Group Cleavage

The following protocols provide detailed, step-by-step methodologies for the cleavage of the N,N-diethyl-4-nitrobenzenesulfonyl group from a primary amine. The choice of protocol may depend on the scale of the reaction, the nature of the substrate, and the available laboratory equipment.

Protocol 1: Thiophenol-Mediated Cleavage under Standard Conditions

This is a widely applicable and robust method for densyl group removal.

Materials and Reagents:

-

Densyl-protected primary amine

-

Thiophenol (handle with care in a fume hood due to its pungent odor)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the densyl-protected primary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

-

Addition of Thiophenol: Add thiophenol (2.0 eq) to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess thiophenol and acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the pure primary amine.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild inorganic base is used to generate the more nucleophilic thiophenolate anion from thiophenol without causing undesirable side reactions with sensitive functional groups.[3]

-

DMF: A polar aprotic solvent is chosen to ensure the solubility of the reactants and to facilitate the SNAr reaction.

-

Aqueous NaHCO₃ Wash: This is a critical step to remove the unreacted thiophenol and the thiophenol-derived byproduct, simplifying the subsequent purification.

Protocol 2: Microwave-Assisted Cleavage for Accelerated Deprotection

Microwave irradiation can significantly reduce reaction times, which is particularly advantageous for high-throughput synthesis.[5]

Materials and Reagents:

-

Same as Protocol 1

-

Microwave reactor

Step-by-Step Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine the densyl-protected primary amine (1.0 eq), potassium carbonate (3.0 eq), and thiophenol (2.0 eq) in anhydrous DMF.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for short intervals (e.g., 5-15 minutes).[5]

-

Reaction Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC or LC-MS. If the reaction is incomplete, subject it to further irradiation.

-

Workup and Purification: Once the reaction is complete, follow the same workup and purification procedure as described in Protocol 1 (Steps 4-7).

Causality Behind Experimental Choices:

-

Microwave Irradiation: Provides rapid and efficient heating, leading to a significant acceleration of the reaction rate. This can be particularly useful for less reactive substrates.[5]

Protocol 3: Cleavage using an Odorless Thiol Reagent

The use of less volatile and odorless thiols can improve the laboratory environment and ease of handling. p-Mercaptobenzoic acid is a suitable alternative to thiophenol.[4]

Materials and Reagents:

-

Densyl-protected primary amine

-

p-Mercaptobenzoic acid

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Other reagents as in Protocol 1

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the densyl-protected primary amine (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (3.0 eq) and p-mercaptobenzoic acid (2.0 eq).

-

Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Follow the workup and purification procedure as described in Protocol 1. The acidic byproduct derived from p-mercaptobenzoic acid is readily removed during the basic wash.

Causality Behind Experimental Choices:

-

p-Mercaptobenzoic Acid: Serves as an effective, odorless substitute for thiophenol.[4]

-

Cesium Carbonate: Often provides enhanced reactivity compared to potassium carbonate due to its higher solubility in organic solvents.[5]

-

Acetonitrile: Another suitable polar aprotic solvent for this transformation.

Data Presentation: Comparative Overview of Deprotection Conditions

| Parameter | Protocol 1: Standard Thiophenol | Protocol 2: Microwave-Assisted | Protocol 3: Odorless Thiol |

| Thiol Reagent | Thiophenol | Thiophenol | p-Mercaptobenzoic acid |

| Base | Potassium Carbonate | Potassium Carbonate | Cesium Carbonate |

| Solvent | DMF | DMF | Acetonitrile |

| Temperature | Room Temperature | 80-120°C | Room Temperature to 50°C |

| Typical Reaction Time | 2-6 hours | 5-30 minutes | 3-8 hours |

| Key Advantage | Robust and widely used | Rapid reaction times | Improved handling (odorless) |

| Consideration | Pungent odor of thiophenol | Requires microwave reactor | Potentially longer reaction times |

Reductive Cleavage: An Alternative Strategy

While thiol-mediated SNAr is the most common method, reductive cleavage of the sulfonamide bond offers an alternative deprotection strategy. Reagents such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) have been shown to effectively cleave sulfonamides.[6] This approach can be particularly useful when the substrate is sensitive to basic conditions or contains functional groups that might react with thiols.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the thiol and base. In the case of microwave-assisted reactions, increasing the temperature or irradiation time may be beneficial.

-

Difficult Purification: If the baseline of the crude NMR spectrum is complex, ensure that the aqueous workup, particularly the basic wash, was thorough to remove all thiol-related byproducts.

-

Substrate Degradation: If the starting material or product is sensitive to the basic conditions, consider using a milder base such as diisopropylethylamine (DIPEA) or switching to a reductive cleavage method.

-

Solid-Supported Reagents: For library synthesis or to simplify purification, consider using a polymer-supported thiol reagent. This allows for the removal of the excess reagent and the byproduct by simple filtration.[5][7]

Conclusion

The N,N-diethyl-4-nitrobenzenesulfonyl group is a valuable tool in the synthetic chemist's arsenal for the protection of primary amines. Its successful removal is contingent upon a sound understanding of the underlying SNAr mechanism and the careful selection of reagents and reaction conditions. The protocols and insights provided in this guide offer a robust framework for the efficient and high-yielding cleavage of this protecting group, thereby facilitating the advancement of complex synthetic campaigns in research and drug development.

References

-

ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. Retrieved from [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]

-

Gold, E. H. (1973). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 38(11), 2221–2222. [Link]

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

- Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Alkylation of a TREN-Based Ligand Scaffold. The Journal of Organic Chemistry, 62(14), 4874–4875.

- Yamada, H., et al. (2004). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synlett, 2004(1), 113-115.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

Sources

The Strategic Utility of N,N-diethyl-4-nitrobenzenesulfonamide in the Genesis of Heterocyclic Scaffolds: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with pronounced biological activity is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents, and the development of versatile synthetic routes to these scaffolds is of paramount importance. This technical guide delves into the strategic application of N,N-diethyl-4-nitrobenzenesulfonamide as a precursor for the synthesis of a variety of medicinally relevant heterocyclic systems. While not a direct participant in ring-forming reactions in its commercially available form, its facile transformation into the corresponding aniline derivative unlocks a plethora of synthetic possibilities. This guide will provide detailed protocols and the underlying chemical principles for the two-stage utilization of this valuable building block.

From Latent Precursor to Reactive Intermediate: The Gateway Reduction

The journey from N,N-diethyl-4-nitrobenzenesulfonamide to a versatile synthetic intermediate begins with the reduction of its nitro group to a primary amine. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing group into a potent electron-donating and nucleophilic center, thereby activating the aromatic ring for electrophilic substitution and providing a reactive handle for cyclization reactions. Two robust and widely applicable methods for this reduction are catalytic hydrogenation and chemical reduction with stannous chloride.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often proceeding with high yield and selectivity. The choice of catalyst and reaction conditions is crucial to ensure the integrity of the sulfonamide moiety.

Protocol 1: Catalytic Hydrogenation of N,N-diethyl-4-nitrobenzenesulfonamide

Materials:

-

N,N-diethyl-4-nitrobenzenesulfonamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas source

-

Parr shaker or similar hydrogenation apparatus

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve N,N-diethyl-4-nitrobenzenesulfonamide (1.0 eq) in a minimal amount of ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium).

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the vessel with nitrogen gas followed by hydrogen gas to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm).

-

Agitate the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield N,N-diethyl-4-aminobenzenesulfonamide, which can often be used in the next step without further purification.

Causality and Self-Validation: The use of palladium on carbon is a well-established and highly effective catalyst for nitro group reductions. The reaction is typically clean, with the only byproduct being water. The progress of the reaction is easily monitored by TLC, and the complete consumption of the starting material is a clear indicator of reaction completion. The workup is straightforward, involving simple filtration to remove the heterogeneous catalyst.

Method 2: Stannous Chloride Reduction

Chemical reduction using stannous chloride (SnCl₂) in acidic media is a classic and reliable method for the conversion of nitroarenes to anilines. This method is particularly useful when catalytic hydrogenation is not feasible or available.

Protocol 2: Stannous Chloride Reduction of N,N-diethyl-4-nitrobenzenesulfonamide

Materials:

-

N,N-diethyl-4-nitrobenzenesulfonamide

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve N,N-diethyl-4-nitrobenzenesulfonamide (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (3-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the residue in an ice bath and carefully neutralize the excess acid by the slow addition of a 2M NaOH solution until the pH is basic. This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N,N-diethyl-4-aminobenzenesulfonamide.

Causality and Self-Validation: Stannous chloride is a mild and effective reducing agent for nitro groups in the presence of acid. The reaction mechanism involves the transfer of electrons from Sn(II) to the nitro group. The workup procedure is designed to remove the tin salts by precipitation as tin hydroxides upon basification. The purity of the final product can be readily assessed by standard analytical techniques.

Application in Heterocyclic Synthesis: Unlocking Molecular Diversity

The resulting N,N-diethyl-4-aminobenzenesulfonamide is a versatile precursor for a variety of heterocyclic systems. Its primary amino group can act as a nucleophile in condensation and cyclization reactions, leading to the formation of important heterocyclic cores.

Application 1: Synthesis of Substituted Quinolines via the Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][2][3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

Protocol 3: Skraup Synthesis of 6-(N,N-diethylsulfamoyl)quinoline

Materials:

-

N,N-diethyl-4-aminobenzenesulfonamide

-

Glycerol

-

Concentrated sulfuric acid

-

An oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the starting aniline)

-

Sodium hydroxide solution

Procedure:

-

Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

In a large, robust reaction vessel, carefully add concentrated sulfuric acid to N,N-diethyl-4-aminobenzenesulfonamide with cooling.

-

Slowly add glycerol to the mixture with vigorous stirring.

-

Add the oxidizing agent portion-wise.

-

Heat the reaction mixture carefully. The reaction is often initiated by a sudden increase in temperature. Maintain the temperature at a controlled reflux.

-

After the initial vigorous reaction subsides, continue heating for several hours to ensure complete reaction.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a sodium hydroxide solution.

-

The crude quinoline derivative will often separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Causality and Self-Validation: The strongly acidic and oxidizing conditions of the Skraup reaction are necessary to drive the dehydration, cyclization, and aromatization steps. The reaction's progress can be monitored by the disappearance of the starting aniline. The workup is designed to neutralize the strong acid and isolate the basic quinoline product. The structure of the final product can be confirmed by spectroscopic methods.

Diagram 1: Skraup Synthesis of 6-(N,N-diethylsulfamoyl)quinoline

Caption: Workflow of the Skraup synthesis.

Application 2: Synthesis of Substituted Thiazoles via the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazoles, which are important structural motifs in many pharmaceuticals. The reaction typically involves the condensation of a thioamide with an α-haloketone.[5][6][7] In a variation of this synthesis, a primary amine can be reacted with a thiocyanating agent and an α-haloketone.

To utilize N,N-diethyl-4-aminobenzenesulfonamide in a Hantzsch-type synthesis, it can first be converted to the corresponding thiourea derivative.

Protocol 4: Synthesis of N-(4-(N,N-diethylsulfamoyl)phenyl)thiourea

Materials:

-

N,N-diethyl-4-aminobenzenesulfonamide

-

Ammonium thiocyanate

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve N,N-diethyl-4-aminobenzenesulfonamide in a mixture of concentrated hydrochloric acid and water.

-

Add ammonium thiocyanate to the solution.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture, and the thiourea derivative will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

Protocol 5: Hantzsch Synthesis of 2-Amino-4-aryl-5-(4-(N,N-diethylsulfamoyl)phenyl)thiazole

Materials:

-

N-(4-(N,N-diethylsulfamoyl)phenyl)thiourea

-

An α-haloketone (e.g., 2-bromoacetophenone)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the N-(4-(N,N-diethylsulfamoyl)phenyl)thiourea and the α-haloketone in ethanol.

-

Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture. The thiazole product may precipitate upon cooling.

-

If the product precipitates, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography or crystallization.

Causality and Self-Validation: The formation of the thiourea is a standard reaction of anilines with thiocyanate. The subsequent Hantzsch synthesis relies on the nucleophilic attack of the sulfur of the thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration. The reaction is generally high-yielding and provides a straightforward route to highly substituted thiazoles.

Diagram 2: Hantzsch-type Thiazole Synthesis

Caption: Two-step synthesis of a thiazole derivative.

Data Summary

| Heterocyclic System | Key Intermediate | Reaction Name | Typical Reagents |

| Quinoline | N,N-diethyl-4-aminobenzenesulfonamide | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent |

| Thiazole | N-(4-(N,N-diethylsulfamoyl)phenyl)thiourea | Hantzsch Synthesis | α-Haloketone |

Conclusion

N,N-diethyl-4-nitrobenzenesulfonamide, through its conversion to N,N-diethyl-4-aminobenzenesulfonamide, serves as a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinolines and thiazoles represent just a fraction of the potential applications of this building block. By understanding the fundamental reactivity of the derived aniline, researchers can adapt and apply this precursor to a wide array of other classical and modern heterocyclic ring-forming reactions, thereby accelerating the discovery and development of new chemical entities with potential therapeutic applications. The provided protocols are designed to be robust and reproducible, offering a solid foundation for further exploration in the field of heterocyclic chemistry.

References

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

New Journal of Chemistry. (2023). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

MDPI. (2018). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. [Link]

- Google Patents. (2000). Skraup reaction process for synthesizing quinolones.

-

Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl?. [Link]

-

ResearchGate. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

-

MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

ResearchGate. (2019). Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O, EtOH, reflux, 2 h. [Link]

-

Wikipedia. Cook–Heilbron thiazole synthesis. [Link]

-

Organic Reactions. (2026). The Skraup Synthesis of Quinolines. [Link]

-

SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?. [Link]

-

PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

-

Wikipedia. Thiazole. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for HPLC Analysis using N,N-diethyl-4-nitrobenzenesulfonamide as a Derivatizing Agent

Introduction: Enhancing Analyte Detection in HPLC

In the realm of High-Performance Liquid Chromatography (HPLC), the sensitive and selective detection of analytes is paramount. For molecules that lack a strong chromophore or fluorophore, pre-column derivatization is a powerful strategy to enhance their detectability.[1] This application note details the use of N,N-diethyl-4-nitrobenzenesulfonamide as a versatile derivatizing agent for primary and secondary amines, as well as phenolic compounds. The introduction of the nitroaromatic moiety allows for strong ultraviolet (UV) absorbance, significantly lowering the limits of detection for a wide range of analytes.

The underlying principle of this derivatization technique is the reaction of the sulfonyl chloride group of a precursor, 4-nitrobenzenesulfonyl chloride, with the nucleophilic amine or hydroxyl group of the analyte. This reaction forms a stable sulfonamide or sulfonate ester, respectively, which can be readily analyzed by reversed-phase HPLC with UV detection.[2][3] The N,N-diethyl substitution on the sulfonamide reagent is proposed here to fine-tune the lipophilicity of the resulting derivatives, potentially improving chromatographic retention and resolution.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the derivatizing agent, detailed protocols for sample derivatization, and a validated HPLC method for the analysis of the resulting derivatives.

The Derivatizing Agent: Synthesis and Properties

The derivatizing agent, N,N-diethyl-4-nitrobenzenesulfonamide, is synthesized from the commercially available 4-nitrobenzenesulfonyl chloride and diethylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Synthesis Protocol: N,N-diethyl-4-nitrobenzenesulfonamide

Materials:

-

4-Nitrobenzenesulfonyl chloride (p-NsCl)

-

Diethylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Add the diethylamine/triethylamine solution dropwise to the cooled 4-nitrobenzenesulfonyl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-diethyl-4-nitrobenzenesulfonamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction without competing with diethylamine as the nucleophile.[4] Anhydrous conditions are important to prevent the hydrolysis of the highly reactive 4-nitrobenzenesulfonyl chloride.

Derivatization of Analytes: Mechanism and Protocol

The derivatization of primary/secondary amines and phenols with N,N-diethyl-4-nitrobenzenesulfonamide's precursor, 4-nitrobenzenesulfonyl chloride, proceeds via a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride.

Reaction Mechanism

The reaction is typically carried out in an aprotic solvent under basic conditions to deprotonate the amine or phenol, thereby increasing its nucleophilicity.

Experimental Protocol: Derivatization of a Model Amine (e.g., Benzylamine)

Materials:

-

Benzylamine (or other primary/secondary amine analyte)

-

N,N-diethyl-4-nitrobenzenesulfonamide solution (10 mg/mL in acetonitrile)

-

Borate buffer (0.1 M, pH 9.5)

-

Acetonitrile, HPLC grade

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Prepare a standard solution of the amine analyte in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, add 100 µL of the analyte solution.

-

Add 200 µL of borate buffer (pH 9.5).

-

Add 200 µL of the N,N-diethyl-4-nitrobenzenesulfonamide solution in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

The sample is now ready for direct injection into the HPLC system or can be further diluted with the mobile phase if necessary.

Self-Validating System Insights: The choice of a basic pH (around 9-10) is a critical parameter that needs to be optimized for different analytes to ensure complete deprotonation and efficient reaction.[1] The reaction time and temperature should also be optimized to ensure complete derivatization without degradation of the analyte or the derivative. A kinetic study plotting product formation over time can be performed to determine the optimal reaction time.

HPLC Analysis of Derivatized Analytes

The resulting sulfonamide and sulfonate ester derivatives are well-suited for reversed-phase HPLC analysis due to their increased hydrophobicity and strong UV absorbance from the nitroaromatic ring.

Recommended HPLC Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the relatively nonpolar derivatives.[5] |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid | Acidification of the mobile phase improves peak shape for many compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[6] |

| Gradient | Start with a lower percentage of organic phase (e.g., 30-40% B) and ramp up to a higher percentage (e.g., 80-90% B) over 15-20 minutes. | A gradient elution is often necessary to separate analytes with a range of polarities and to elute the derivatizing agent and its byproducts from the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |

| Detection Wavelength | 254 nm | Nitroaromatic compounds exhibit strong absorbance around this wavelength.[3] |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Method Validation: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[7] The validation of this derivatization-HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[8]

Key Validation Parameters

| Parameter | Description and Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank sample, a placebo (if applicable), and a sample spiked with the analyte and potential impurities. The analyte peak should be well-resolved from any other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be analyzed, and the correlation coefficient (r²) should typically be ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of analyte is spiked into a blank matrix and the recovery is calculated. Recoveries are typically expected to be within 98-102%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No or low derivatization yield | Incorrect pH of the reaction buffer. | Optimize the pH of the buffer for the specific analyte. |

| Inactive derivatizing agent (hydrolyzed). | Prepare a fresh solution of the derivatizing agent. | |

| Insufficient reaction time or temperature. | Optimize the incubation time and temperature. | |

| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |

| Column overload. | Dilute the sample or inject a smaller volume. | |

| Column contamination. | Wash the column with a strong solvent.[9] | |

| Variable retention times | Inconsistent mobile phase composition. | Ensure proper mixing of the mobile phase and degas thoroughly. |

| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |

| Pump malfunction. | Check the pump for leaks and ensure a consistent flow rate.[10] |

Conclusion

N,N-diethyl-4-nitrobenzenesulfonamide, synthesized from 4-nitrobenzenesulfonyl chloride, serves as an effective derivatizing agent for the HPLC-UV analysis of primary and secondary amines, and phenols. The derivatization procedure is straightforward and results in stable derivatives with strong UV absorbance, enabling sensitive quantification. The provided protocols for synthesis, derivatization, and HPLC analysis, coupled with a comprehensive method validation strategy, offer a robust and reliable approach for the determination of a wide range of analytes in various matrices. This method is particularly valuable for applications in pharmaceutical analysis, environmental monitoring, and clinical diagnostics where sensitive and selective detection is critical.

References

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 26, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 26, 2026, from [Link]

-

PubMed. (2008). Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate. Journal of Chromatography A, 1183(1-2), 126-33. [Link]

-

Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. (2021). Catalysts, 11(12), 1531. [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 20(6), 5209. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved January 26, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 26, 2026, from [Link]

-

PubMed. (1987). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 391(1), 109-118. [Link]

-

ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

-

MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(23), 7205. [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 26, 2026, from [Link]

-

PubMed. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 47-57. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2511. [Link]

-

ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 26, 2026, from [Link]

-

Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 26, 2026, from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 8510764. [Link]

-

U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

HALO Chromatography. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved January 26, 2026, from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 26, 2026, from [Link]

-

Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved January 26, 2026, from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

- 1. HPLC Separation of Aromatic Sulfonamides and Hydrozine | SIELC Technologies [sielc.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. epa.gov [epa.gov]

- 4. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. agilent.com [agilent.com]

- 10. HPLC Troubleshooting Guide [scioninstruments.com]

Navigating the Landscape of Amine Protection: A Comparative Guide to N,N-diethyl-4-nitrobenzenesulfonamide and its Nitroaromatic Sulfonamide Counterparts

For the modern synthetic chemist, the judicious selection of protecting groups is a critical determinant of success in the intricate art of multi-step synthesis. Among the arsenal of amine protecting groups, nitrobenzenesulfonamides have carved a significant niche, offering a unique blend of stability and selective lability. This guide provides an in-depth comparison of N,N-diethyl-4-nitrobenzenesulfonamide against its more common congeners, the parent 4-nitrobenzenesulfonamide (nosyl, Ns), 2-nitrobenzenesulfonamide (o-nosyl, o-Ns), and 2,4-dinitrobenzenesulfonamide (DNs), offering researchers, scientists, and drug development professionals a comprehensive understanding of their relative merits and practical applications.

The Enduring Utility of Nitrobenzenesulfonamides in Amine Protection

The utility of nitrobenzenesulfonamide protecting groups stems from the potent electron-withdrawing nature of the nitro group(s) on the aromatic ring. This electronic feature serves a dual purpose. Firstly, it enhances the acidity of the sulfonamide proton (in the case of primary and secondary amine protection), facilitating N-alkylation reactions, a cornerstone of the renowned Fukuyama amine synthesis.[1] Secondly, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), enabling mild and selective deprotection under conditions that leave many other protecting groups intact.[2] This orthogonality to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups is a key advantage in complex synthetic endeavors.[3]

Unveiling N,N-diethyl-4-nitrobenzenesulfonamide: A Tertiary Sulfonamide Perspective

While the majority of literature focuses on the protection of primary and secondary amines using nitrobenzenesulfonamides, the N,N-diethyl derivative presents a distinct set of characteristics due to the absence of an acidic proton and the presence of two ethyl substituents on the nitrogen atom.

Key Physicochemical Properties

| Property | N,N-diethyl-4-nitrobenzenesulfonamide | 4-Nitrobenzenesulfonamide (Ns-NH₂) |

| Molecular Formula | C₁₀H₁₄N₂O₄S[4] | C₆H₆N₂O₄S |

| Molecular Weight | 258.29 g/mol [4] | 202.19 g/mol |

| Appearance | Not specified (likely a solid) | Yellow solid |

| Melting Point | Not specified | 178-180 °C |

The introduction of the N,N-diethyl group significantly alters the molecule's polarity and steric profile compared to the unsubstituted nosylamide. This has direct implications for its reactivity, stability, and chromatographic behavior.

A Head-to-Head Comparison: Performance in Key Synthetic Operations

The true measure of a protecting group lies in its performance throughout a synthetic sequence. Here, we compare N,N-diethyl-4-nitrobenzenesulfonamide with its prominent relatives across critical parameters.

Ease of Introduction

The formation of N,N-diethyl-4-nitrobenzenesulfonamide is typically achieved by the reaction of a secondary amine with 4-nitrobenzenesulfonyl chloride in the presence of a base. While this is a standard procedure, the steric hindrance from the two ethyl groups might necessitate slightly more forcing conditions or longer reaction times compared to the protection of a primary amine.

In contrast, the protection of primary amines to form N-monosubstituted nitrobenzenesulfonamides is generally a facile process.[3]

Stability Profile: A Test of Orthogonality

A key advantage of the nosyl family of protecting groups is their robustness under various reaction conditions. They are generally stable to strongly acidic and basic conditions.[3] The N,N-diethyl derivative, lacking an acidic proton, is expected to exhibit enhanced stability towards bases.

| Protecting Group | Stability to Strong Acids (e.g., TFA) | Stability to Strong Bases (e.g., NaOH) | Stability to Reductive Conditions (e.g., H₂, Pd/C) | Stability to Oxidative Conditions |

| N,N-diethyl-4-nitrobenzenesulfonamide | Generally Stable | Highly Stable | Nitro group is susceptible to reduction | Generally Stable |

| Nosyl (Ns) | Generally Stable[3] | Generally Stable[3] | Nitro group is susceptible to reduction | Generally Stable |

| o-Nosyl (o-Ns) | Generally Stable | Generally Stable | Nitro group is susceptible to reduction | Generally Stable |

| Dinitrosyl (DNs) | Generally Stable | Generally Stable | Nitro groups are susceptible to reduction | Generally Stable |

Note: The stability to reductive conditions is a known limitation of all nitro-containing protecting groups and must be considered during synthetic planning.

Cleavage Conditions: The Defining Feature

The deprotection of nitrobenzenesulfonamides is their most distinguishing characteristic. Cleavage is typically effected by nucleophilic aromatic substitution using a soft nucleophile, most commonly a thiol in the presence of a base.[2] The reaction proceeds through a Meisenheimer complex.[5]

For N,N-diethyl-4-nitrobenzenesulfonamide, the absence of an acidic proton means that the sulfonamide itself cannot be deprotonated to increase its nucleofugality. However, the electron-withdrawing nitro group sufficiently activates the aromatic ring for nucleophilic attack. The steric bulk of the N,N-diethyl group may influence the rate of cleavage, potentially requiring more forcing conditions or specific thiol reagents compared to less hindered nosylamides.

| Protecting Group | Typical Cleavage Reagents | Relative Ease of Cleavage |

| N,N-diethyl-4-nitrobenzenesulfonamide | Thiol (e.g., thiophenol) + Base (e.g., K₂CO₃) | Potentially slower due to steric hindrance and lack of N-H acidity |

| Nosyl (Ns) | Thiophenol/K₂CO₃, Mercaptoethanol/DBU[2] | Readily cleaved under mild conditions |

| o-Nosyl (o-Ns) | Thiophenol/K₂CO₃, Mercaptoethanol/DBU | Generally cleaved under similar conditions to Ns |

| Dinitrosyl (DNs) | Thiol alone (e.g., mercaptoethanol) or with a mild base[6] | More labile than Ns and o-Ns; can be selectively cleaved in the presence of Ns |

The increased lability of the DNs group is due to the presence of two electron-withdrawing nitro groups, which further activate the aromatic ring for nucleophilic attack. This allows for orthogonal deprotection strategies within the nosyl family itself.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these protecting groups, detailed experimental procedures are outlined below.

Protocol 1: Synthesis of N,N-diethyl-4-nitrobenzenesulfonamide

This protocol describes a general procedure for the sulfonylation of a secondary amine.

Materials:

-

Diethylamine

-

4-Nitrobenzenesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve diethylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N,N-diethyl-4-nitrobenzenesulfonamide.

-

Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Caption: Synthesis of N,N-diethyl-4-nitrobenzenesulfonamide.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol outlines a general procedure for the cleavage of a nosyl group using a thiol.

Materials:

-

Nosyl-protected amine

-

Thiophenol (or other suitable thiol)

-

Potassium carbonate (or other suitable base)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the nosyl-protected amine (1.0 eq) in DMF or MeCN in a round-bottom flask.

-

Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and excess reagents.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

-

Purify the crude product by column chromatography or other suitable methods.

Caption: Deprotection of a Nosyl-Protected Amine.

Mechanistic Insights: The Role of Structure in Reactivity

The deprotection of nitrobenzenesulfonamides proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key step is the formation of a resonance-stabilized Meisenheimer complex.

Caption: Deprotection Mechanism via Meisenheimer Complex.

The presence of electron-donating N,N-diethyl groups in N,N-diethyl-4-nitrobenzenesulfonamide, while not directly participating in the aromatic system, can have a subtle electronic effect on the sulfonyl group. However, the dominant factor governing the cleavage is the powerful electron-withdrawing effect of the nitro group. The steric hindrance imparted by the diethyl groups is likely to be the more significant factor influencing the rate of nucleophilic attack and, consequently, the overall deprotection kinetics.

Conclusion: Selecting the Right Tool for the Job

The choice between N,N-diethyl-4-nitrobenzenesulfonamide and other nitrobenzenesulfonamide protecting groups is a nuanced decision that depends on the specific requirements of the synthetic route.

-

N,N-diethyl-4-nitrobenzenesulfonamide is a valuable option when a tertiary sulfonamide is desired, for instance, to avoid the complications of an acidic N-H proton in subsequent reaction steps. Its increased steric bulk might offer different selectivity profiles in certain reactions, although this may come at the cost of slower deprotection.

-

Nosyl (Ns) and o-Nosyl (o-Ns) groups are the workhorses for the protection of primary and secondary amines, offering a reliable balance of stability and mild cleavage conditions. They are the go-to choice for implementing the Fukuyama amine synthesis.[5]

-

Dinitrosyl (DNs) is the most labile of the common nitrobenzenesulfonamides, making it ideal for situations where very mild deprotection is required or for orthogonal cleavage in the presence of other nosyl groups.

Ultimately, a thorough understanding of the stability, reactivity, and cleavage kinetics of each protecting group is paramount. This guide provides a foundational framework for making informed decisions, empowering chemists to navigate the complexities of amine protection with greater confidence and precision.

References

- BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem.

- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373–6374.

-

Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

- Fukuyama, T., Cheung, M., Jow, C. K., Hidai, Y., & Kan, T. (1997). A novel and versatile synthesis of secondary amines. Tetrahedron Letters, 38(33), 5831–5834.

- Miller, S. C., & Scanlan, T. S. (1997). Solid phase synthesis of Fmoc N-methyl amino acids: Application of the Fukuyama amine synthesis. Tetrahedron Letters, 38(43), 7549-7552.

-

Wikipedia. (2023). Orthogonality. In Wikipedia. Retrieved from [Link]

- Node, M., et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.

- Banal, F., et al. (2011). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. The Journal of Physical Chemistry A, 115(19), 4945-4953.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Nitrogen Protecting Groups: Recent Developments and New Applications. Chemical Reviews, 109(6), 2455–2504.

- Gude, M., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18987–18996.

- Smith, A. B., et al. (2010). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystal Growth & Design, 10(11), 4769–4775.

- Peter, K., & El-Faham, A. (2015). Orthogonal Decomposition of Definable Groups. White Rose Research Online.

- Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(10), 1939–1942.

- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.